N-Methylformanilide

Overview

Description

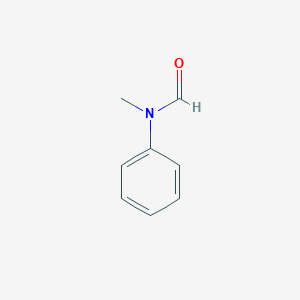

N-Methylformanilide (CAS 93-61-8) is an N-methylated formamide derivative with the chemical formula HCON(CH₃)C₆H₅. It is synthesized via the reaction of formic acid with N-methylaniline, often using solvents like toluene or acetic acid to improve yields . Key physical properties include a boiling point of 243–244°C, density of 1.095 g/mL, and refractive index of 1.561 . Structurally, it features a formyl group bonded to the nitrogen of N-methylaniline, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylformanilide can be synthesized through the reaction of methylaniline with formic acid. The process involves heating methylaniline with formic acid in the presence of a solvent like toluene. The reaction mixture is distilled to remove water and other by-products, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by heating methylaniline with formamide in glacial acetic acid solution. This method yields a high purity product and is preferred for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-Methylformanilide undergoes various chemical reactions, including:

Formylation Reactions: It is used as a formylating reagent for certain organometallics.

Vilsmeier-Haack Reactions: In combination with phosphoryl chloride, it is used for formylation of reactive aromatics via iminium salts.

Common Reagents and Conditions:

Phosphoryl Chloride: Used in Vilsmeier-Haack reactions.

Formic Acid: Used in the synthesis of this compound.

Major Products:

Formylated Aromatics: Products of Vilsmeier-Haack reactions.

Aldehydes: Formed from the conversion of aryllithiums.

Scientific Research Applications

Chemistry: N-Methylformanilide is widely used in organic synthesis as a formylating reagent. It is particularly useful in the Vilsmeier-Haack reaction for the formylation of reactive aromatics .

Biology and Medicine: While specific biological and medicinal applications are less common, this compound’s role in organic synthesis can indirectly support the development of pharmaceuticals and other biologically active compounds .

Industry: In the dyeing industry, this compound acts as a swelling agent in the dyeing process of meta-aramid fibers .

Mechanism of Action

N-Methylformanilide facilitates the dissolution of reactants and the formation of intermediates, allowing for efficient progress of desired chemical transformations. It interacts with substrates and catalysts at the molecular level, promoting the desired chemical reactions without directly participating in the reaction itself .

Comparison with Similar Compounds

N-Methylacetanilide

Catalytic Hydrogenation Selectivity

N-Methylformanilide exhibits exceptional reactivity in molybdenum pincer complex (Mo-1a)-catalyzed hydrogenation. Under identical conditions (80°C, 5 mol% catalyst), 80% conversion of this compound to N-methylaniline is achieved, compared to only 20% conversion for N-Methylacetanilide . Computational studies reveal similar energy barriers (~1 kcal/mol difference) for C–N bond cleavage, suggesting substrate-specific interactions (e.g., formyl vs. acetyl group) drive selectivity .

| Compound | Conversion (%) | Energy Barrier (kcal/mol) |

|---|---|---|

| This compound | 80 | 14.3 |

| N-Methylacetanilide | 20 | 15.2 |

N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc)

Interaction with Gold Nanoclusters

This compound, DMF, and DMAc similarly modulate the optical properties of Au₄²⁻ clusters. All three induce a blueshift in the longitudinal absorption peak (806 nm → ~780 nm) and enhance near-infrared photoluminescence quantum yield (PLQY) by stabilizing the cluster surface . However, this compound’s aromatic phenyl group may offer superior steric stabilization compared to DMF’s linear structure.

N,N-Dimethylaniline (DMA)

Oxidative Demethylation Pathways

Manganese-catalyzed oxidation of DMA produces this compound (MFA) and N-methylaniline (MA) in ratios dependent on substituents and oxidants. For example, using TBHP (tert-butyl hydroperoxide), the MA:MFA ratio correlates with the σₚ (para-substituent constant) of DMA derivatives, with electron-withdrawing groups favoring MFA formation .

| Substituent (para-) | σₚ | MA:MFA Ratio |

|---|---|---|

| -OCH₃ | -0.27 | 3:1 |

| -NO₂ | +1.25 | 1:4 |

Benzamide

Competitive Hydrogenation

In a proof-of-concept experiment, Mo-1a selectively cleaved this compound over benzamide (7a), achieving 76–77% conversion of the former without significant benzamide degradation . This highlights this compound’s preferential activation due to its lower steric hindrance and stronger Mo–formyl interaction.

Reactivity and Stability

Photodegradation Pathways

This compound is a primary product in the photodegradation of pyrene–DMA exciplex systems. Upon UV irradiation, DMA undergoes oxidative N-demethylation, yielding this compound and N-monomethylaniline (MMA) .

Thermal and Chemical Stability

This compound decomposes under photoreductive conditions to form N-methylaniline, aniline, and CO₂ . Its stability is lower than DMF, which resists decomposition under similar conditions due to stronger C–N bonds.

Biological Activity

N-Methylformanilide (NMF) is an organic compound with significant biological activity, particularly in the context of medicinal chemistry and toxicology. This article delves into its biological properties, including its potential as an antitumor agent, its metabolic pathways, and its interactions with biological systems.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

This compound features a methyl group attached to the nitrogen atom of the formamide functional group, influencing its reactivity and biological interactions.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. A study conducted on various derivatives of N-methylformamide (NMF) demonstrated that these compounds possess significant activity against specific tumor types, such as ovarian sarcoma and lymphoma in murine models. The most potent derivatives showed a clear structure-activity relationship, emphasizing the importance of specific functional groups in enhancing antitumor efficacy .

Table 1: Antitumor Activity of this compound Derivatives

| Compound Structure | Tumor Type | Activity Level |

|---|---|---|

| NMF | Ovarian Sarcoma | High |

| NMF | TLX5 Lymphoma | High |

| R3C(X)NR1R2 | Various | Variable |

The antitumor mechanism of this compound involves several pathways:

- Genotoxicity : NMF has been shown to induce genotoxic effects through metabolic activation involving cytochrome P450 enzymes, particularly CYP2E1. This activation leads to the formation of reactive intermediates that can damage DNA .

- Cellular Impact : Studies indicate that high concentrations of NMF can influence cellular processes such as apoptosis and cell cycle regulation, contributing to its cytotoxic effects against cancer cells .

Metabolism and Toxicological Profile

The metabolism of this compound primarily occurs in the liver, where it is converted into various metabolites. The compound's hepatotoxicity has been noted in experimental studies, highlighting the liver as a critical target organ for both therapeutic and adverse effects .

Table 2: Metabolic Pathways of this compound

| Metabolite | Pathway Description |

|---|---|

| N-Methylformamide | Major metabolite linked to hepatotoxicity |

| Reactive Intermediates | Formed via CYP2E1 activation |

Case Studies

Case Study 1: Antitumor Efficacy

In a controlled experiment, mice treated with this compound derivatives exhibited significant tumor regression compared to untreated controls. The study highlighted the correlation between structural modifications of the compound and enhanced biological activity against specific cancer types .

Case Study 2: Toxicological Assessment

A toxicological assessment revealed that repeated exposure to high doses of NMF resulted in liver damage and increased tumor incidence in animal models. This finding underscores the need for careful dosage regulation when considering therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-Methylformanilide in laboratory settings?

- Methodological Guidance :

- Ventilation : Use fume hoods or local exhaust ventilation to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact due to its irritant properties .

- First Aid : For eye exposure, flush with water for 15+ minutes; for skin contact, wash with soap and water. Avoid inducing vomiting if ingested; administer water/milk .

- Storage : Keep in a cool, dry, well-ventilated area away from strong oxidizers (e.g., peroxides) .

Q. How is this compound synthesized, and what are its key physical properties?

- Synthesis : Commonly prepared via reaction of methylamine with formic acid derivatives or through formylation of N-methylaniline .

- Physical Properties :

- Boiling Point: 243–244°C; Melting Point: 8–13°C; Density: 1.095 g/cm³ .

- Solubility: Immiscible in water but soluble in polar aprotic solvents (e.g., DMF, DMSO) .

Q. What are the primary applications of this compound in organic synthesis?

- Vilsmeier-Haack Reaction : Acts as a formylating agent in the synthesis of aromatic aldehydes (e.g., 6-benzo[a]pyrenecarboxaldehyde). Typical conditions: 90°C in DMF with POCl₃ .

- Catalytic Hydrogenation : Used as a substrate in selective C–N bond cleavage studies with molybdenum pincer complexes (e.g., 80% conversion under 24 h at 100°C with H₂) .

Advanced Research Questions

Q. How can researchers optimize the use of this compound in the Vilsmeier-Haack reaction for aromatic aldehyde synthesis?

- Experimental Design :

- Molar Ratios : Optimize POCl₃:this compound (typically 1:1 to 1.2:1) to balance reactivity and byproduct formation .

- Solvent Choice : DMF enhances reaction efficiency due to its polarity and ability to stabilize intermediates .

- Temperature Control : Maintain 90°C to prevent decomposition of the formamidinium ion intermediate .

Q. What role does this compound play in the selective hydrogenation of amides, and how does the reaction mechanism proceed?

- Mechanistic Insights :

- Catalytic System : Molybdenum-pincer complexes (e.g., Mo-1a) selectively hydrogenate the C=O bond while preserving C–N bonds. DFT studies suggest a σ-bond metathesis pathway involving H₂ activation .

- Substrate Specificity : this compound’s electron-rich aryl group enhances reactivity, achieving 80% conversion under 24 h at 100°C with 50 bar H₂ .

Q. How does this compound function as a swelling agent for meta-aramid fibers, and what kinetic models describe its adsorption?

- Application in Materials Science :

- Swelling Mechanism : Disrupts hydrogen bonds in meta-aramid fibers, enabling dye penetration. Optimal swelling occurs at 80–100°C with 10–20% (v/v) this compound in aqueous solutions .

- Adsorption Kinetics : Follows a pseudo-second-order model (R² > 0.99), with equilibrium adsorption capacities ~55 mg/g for Basic Blue 41 dye .

Q. How can researchers resolve contradictions in toxicity data for this compound?

- Data Analysis :

- Existing Gaps : No carcinogenicity data per ACGIH/IARC, but acute toxicity (LD50) remains unquantified .

- Mitigation Strategies : Conduct in vitro assays (e.g., Ames test for mutagenicity) and chronic exposure studies in model organisms. Cross-reference ECHA and DSL classifications for regulatory compliance .

Q. Methodological Resources

Properties

IUPAC Name |

N-methyl-N-phenylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-9(7-10)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKUXBYRTXDNIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059089 | |

| Record name | Formamide, N-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 9-13 deg C; [Alfa Aesar MSDS] | |

| Record name | N-Methylformanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | N-Methylformanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-61-8 | |

| Record name | N-Methylformanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamide, N-methyl-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylformanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N-methyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formamide, N-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylformanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methylformanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D8E5U4HSE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.